

Application Notes and Protocols for Pyridazinediones in Antimicrobial Agent Development

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Compound of Interest

Compound Name: 4-Bromo-1,2-dihydropyridazine-3,6-dione

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridazinedione derivatives as a promising class of antimicrobial agents. This document details their synthesis, methods for evaluating their antimicrobial efficacy, and insights into their mechanism of action. The provided protocols and data are intended to serve as a guide for researchers in the field of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Pyridazinedione and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This heterocyclic scaffold offers a versatile platform for chemical modification, allowing for the optimization of antimicrobial potency and selectivity.

Data Presentation: Antimicrobial Activity of Pyridazinedione Derivatives

The antimicrobial efficacy of various pyridazinedione derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key quantitative measure of antimicrobial activity. The following tables summarize the MIC values for representative pyridazinedione derivatives from different studies.

Compound/Derivative	Target Microorganism	MIC (µg/mL)	Reference
Chloro derivatives	Escherichia coli	0.892 - 3.744	[1]
Pseudomonas aeruginosa	0.892 - 3.744	[1]	
Serratia marcescens	0.892 - 3.744	[1]	
Compound 7	Staphylococcus aureus (MRSA)	7.8 µM	[2]
Escherichia coli	7.8 µM	[2]	
Salmonella typhimurium	7.8 µM	[2]	
Acinetobacter baumannii	7.8 µM	[2]	
Compound 13	Acinetobacter baumannii	3.74 µM	[2]
Pseudomonas aeruginosa	7.48 µM	[2]	
Derivative IIIa	Streptococcus pyogenes	Excellent Activity	[3]
Escherichia coli	Excellent Activity	[3]	
Derivative IIId	Aspergillus niger	Very Good Activity	[3]
Candida albicans	Very Good Activity	[3]	

Compound/Derivative	Target Microorganism	Zone of Inhibition (mm)	Concentration	Reference
Derivative IIIa	Streptococcus pyogenes	-	50 µg/ml	[3]
Escherichia coli	-	50 µg/ml	[3]	
Derivative IIIb	Streptococcus pyogenes	Good Activity	50 µg/ml	[3]
Staphylococcus aureus	Good Activity	50 µg/ml	[3]	
Derivative IIIc	Streptococcus pyogenes	Good Activity	50 µg/ml	[3]
Pseudomonas aeruginosa	Good Activity	50 µg/ml	[3]	
Derivative IIId	Staphylococcus aureus	Very Good Activity	50 µg/ml	[3]
Pseudomonas aeruginosa	Good Activity	50 µg/ml	[3]	

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives[3]

This protocol outlines a common synthetic route for preparing pyridazinedione derivatives.

Step I: Synthesis of β -Benzoyl Propionic Acid

- To a suspension of succinic anhydride in benzene, add anhydrous aluminum chloride portion-wise with stirring.
- Reflux the reaction mixture for approximately 4 hours.

- After cooling, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the benzene layer, and remove the benzene by steam distillation.
- Collect the resulting solid, wash with cold water, and recrystallize from hot water to yield β -benzoyl propionic acid.

Step II: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

- Dissolve β -benzoyl propionic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for 3 hours.
- Concentrate the solution by evaporation.
- Pour the concentrated solution into cold water.
- Filter the resulting solid and recrystallize from ethanol to obtain 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one.

Step III: Synthesis of 6-Phenyl-2-(substituted)-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives

- Reflux a mixture of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one and an appropriate aromatic aldehyde in the presence of acetic anhydride for several hours.
- Pour the reaction mixture into ice-cold water.
- Filter the separated solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final derivative.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method[2]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- 96-well microtiter plates.
- Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL).
- Synthesized pyridazinedione compounds dissolved in a suitable solvent (e.g., DMSO).
- Standard antimicrobial agents (positive controls).
- Solvent control (negative control).
- Resazurin solution (as a viability indicator).

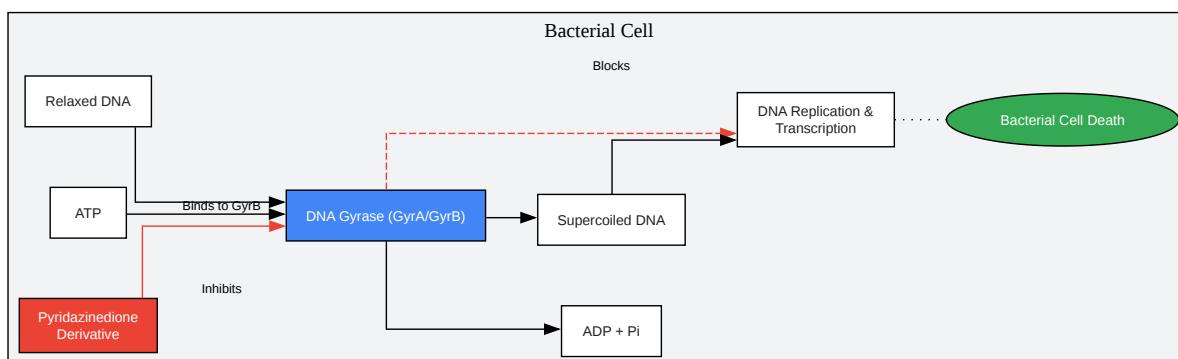
Procedure:

- Dispense 100 μ L of sterile broth into all wells of a 96-well plate.
- Add 100 μ L of the dissolved test compound to the first well of a row and perform serial two-fold dilutions across the row.
- Prepare a standardized microbial inoculum and add 10 μ L to each well, except for the sterility control wells.
- Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + solvent).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
- After incubation, add 20 μ L of resazurin solution to each well and incubate for another 2-4 hours.
- The MIC is determined as the lowest concentration of the compound where no color change (from blue to pink) is observed, indicating inhibition of microbial growth.

Mechanism of Action: Inhibition of DNA Gyrase

Molecular docking studies and experimental evidence suggest that a primary mechanism of action for the antimicrobial activity of pyridazinedione derivatives is the inhibition of bacterial DNA gyrase.^{[1][4]} DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.^[5] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding.

The proposed mechanism involves the binding of pyridazinedione derivatives to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents ATP hydrolysis, which is necessary for the enzyme's function.^[6] The disruption of DNA gyrase activity leads to the accumulation of DNA double-strand breaks and ultimately results in bacterial cell death.^[7]

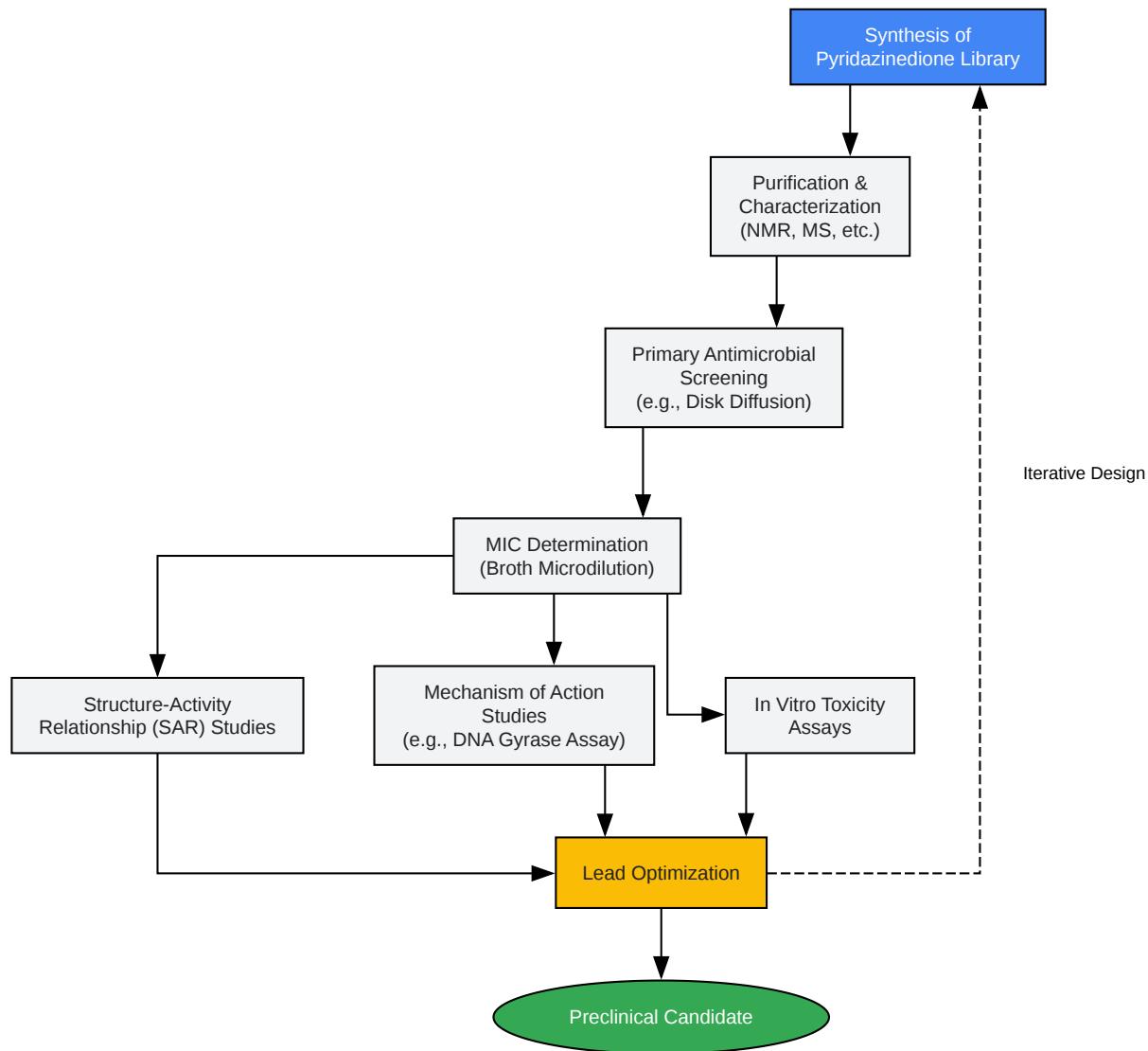


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Caption: Proposed mechanism of action of pyridazinediones.

Experimental Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of pyridazinedione-based antimicrobial agents.



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Caption: Drug discovery workflow for pyridazinedione antimicrobials.

Conclusion

Pyridazinedione derivatives represent a valuable scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with their potent activity against a range of pathogens and a well-defined mechanism of action targeting DNA gyrase, makes them attractive candidates for further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this promising class of compounds in the ongoing fight against antimicrobial resistance.

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